N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a benzofuran moiety, and a chromene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzoyl chloride: This can be achieved by chlorination of 4-fluorotoluene under UV irradiation, followed by hydrolysis using a composite catalyst of ferric trichloride and zinc chloride.
Formation of benzofuran derivative: The benzofuran moiety can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the fluorobenzoyl chloride with the benzofuran derivative and the chromene carboxamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the benzofuran and chromene carboxamide moieties.
2-(4-fluorobenzoyl)benzoic acid: Contains the fluorobenzoyl group and a benzoic acid moiety but differs in the overall structure.
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the fluorobenzoyl, benzofuran, and chromene carboxamide groups in a single molecule makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C25H14FNO5 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H14FNO5/c26-16-11-9-14(10-12-16)22(28)23-21(17-6-2-4-8-20(17)31-23)27-24(29)18-13-15-5-1-3-7-19(15)32-25(18)30/h1-13H,(H,27,29) |
InChI Key |
XKIRESUJPFFCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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